Cas no 70358-43-9 (N2-(4-Ethylphenyl)pyridine-2,3-diamine)
N2-(4-Ethylphenyl)pyridine-2,3-diamine Chemical and Physical Properties
Names and Identifiers
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- N2-(4-ethylphenyl)-2,3-Pyridinediamine
- N2-(4-ethylphenyl)pyridine-2,3-diamine
- SBB079767
- HTS003651
- N~2~-(4-ethylphenyl)pyridine-2,3-diamine
- (3-amino(2-pyridyl))(4-ethylphenyl)amine
- N2-(4-Ethylphenyl)pyridine-2,3-diamine
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- Inchi: 1S/C13H15N3/c1-2-10-5-7-11(8-6-10)16-13-12(14)4-3-9-15-13/h3-9H,2,14H2,1H3,(H,15,16)
- InChI Key: CVOVVCDULLXROA-UHFFFAOYSA-N
- SMILES: N(C1C(=CC=CN=1)N)C1C=CC(=CC=1)CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 199
- XLogP3: 2.8
- Topological Polar Surface Area: 50.9
N2-(4-Ethylphenyl)pyridine-2,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433127-1g |
N2-(4-ethylphenyl)pyridine-2,3-diamine |
70358-43-9 | 95% | 1g |
¥3351.00 | 2024-05-02 |
N2-(4-Ethylphenyl)pyridine-2,3-diamine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on N2-(4-Ethylphenyl)pyridine-2,3-diamine
Introduction to N2-(4-Ethylphenyl)pyridine-2,3-diamine (CAS No. 70358-43-9)
N2-(4-Ethylphenyl)pyridine-2,3-diamine, identified by the Chemical Abstracts Service Number (CAS No.) 70358-43-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of N2-(4-Ethylphenyl)pyridine-2,3-diamine incorporates a pyridine core substituted with an ethylphenyl group at the 4-position and diamines at the 2 and 3 positions, making it a structurally complex and pharmacologically intriguing molecule.
The synthesis of N2-(4-Ethylphenyl)pyridine-2,3-diamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The presence of both aromatic and heterocyclic components in its structure suggests potential interactions with biological targets such as enzymes and receptors. These interactions are critical for modulating biological pathways and have been the focus of extensive research in drug discovery.
In recent years, there has been a growing interest in pyridine-based compounds due to their versatility in pharmaceutical applications. The N2-(4-Ethylphenyl)pyridine-2,3-diamine structure has been explored for its potential role in developing novel therapeutic agents. Specifically, its dual amine functionality makes it a promising candidate for designing molecules that can interact with multiple targets simultaneously, a strategy known as polypharmacology. This approach has shown promise in treating complex diseases by simultaneously addressing multiple pathological mechanisms.
One of the most exciting areas of research involving N2-(4-Ethylphenyl)pyridine-2,3-diamine is its potential application in oncology. Preclinical studies have indicated that pyridine derivatives can exhibit inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation and survival. The ethylphenyl moiety in N2-(4-Ethylphenyl)pyridine-2,3-diamine may play a crucial role in modulating these interactions by enhancing binding affinity to specific biological targets. Furthermore, the diamines at the 2 and 3 positions provide additional sites for functionalization, allowing researchers to fine-tune the pharmacological properties of the compound.
Another area where N2-(4-Ethylphenyl)pyridine-2,3-diamine has shown promise is in neurodegenerative diseases. Pyridine-based compounds have been investigated for their potential to interact with neurotransmitter systems and protect against neurotoxicity. The structural features of N2-(4-Ethylphenyl)pyridine-2,3-diamine make it a candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. By targeting specific enzymatic pathways or receptor interactions, this compound could help mitigate the progression of these debilitating disorders.
The chemical properties of N2-(4-Ethylphenyl)pyridine-2,3-diamine, including its solubility, stability, and metabolic profile, are also critical factors that influence its potential as a therapeutic agent. Researchers have been working to optimize these properties through structural modifications to enhance bioavailability and reduce adverse effects. Advanced computational methods, such as molecular docking and quantum mechanics simulations, have been employed to predict how N2-(4-Ethylphenyl)pyridine-2,3-diamine interacts with biological targets at the molecular level. These studies provide valuable insights into the compound's mechanism of action and guide further optimization efforts.
In conclusion,N2-(4-Ethylphenyl)pyridine-2,3-diamine (CAS No. 70358-43-9) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a versatile scaffold for drug development, offering opportunities to address complex diseases through innovative molecular design. As research continues to uncover new biological functions and synthetic strategies for this compound,N2-(4-Ethylphenyl)pyridine-2,3-diamine is poised to play an increasingly important role in the discovery and development of next-generation therapeutics.
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